molecular formula C14H21N3O B13220064 N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide

N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide

Cat. No.: B13220064
M. Wt: 247.34 g/mol
InChI Key: AXRLGJOCQBMUAP-UHFFFAOYSA-N
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Description

For Research Use Only. Not intended for diagnostic or therapeutic use. N-{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates both an acetamide group and a 4-aminopiperidine moiety, features commonly found in biologically active molecules designed to interact with enzymes and receptors. The 4-aminopiperidine group, in particular, is a privileged scaffold in pharmaceutical research, frequently serving as a key pharmacophore due to its ability to mimic transition states or bind to active sites, a characteristic observed in various therapeutic agents . The primary research value of this compound lies in its potential as a chemical building block or synthetic intermediate . Researchers can utilize the reactive primary amine on the piperidine ring for further functionalization, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies or the creation of targeted chemical libraries. Its structure suggests potential applicability in projects investigating central nervous system (CNS) targets, metabolic diseases, or inflammation, where similar aminopiperidine-containing compounds have shown significant activity. For instance, the 4-aminopiperidine structure is a key component in known Dipeptidyl Peptidase-IV (DPP-4) inhibitors, which are used in the management of type 2 diabetes . As with all research chemicals, this product requires careful handling and validation by qualified professionals.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-[4-[(4-aminopiperidin-1-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C14H21N3O/c1-11(18)16-14-4-2-12(3-5-14)10-17-8-6-13(15)7-9-17/h2-5,13H,6-10,15H2,1H3,(H,16,18)

InChI Key

AXRLGJOCQBMUAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Preparation of 4-[(4-aminopiperidin-1-yl)methyl]phenylacetamide

Step 1: Synthesis of 4-[(Chloromethyl)phenyl]acetamide

  • Starting with 4-aminophenylacetamide , a chloromethylation reaction is performed.
  • Reagents: Formaldehyde or paraformaldehyde, hydrochloric acid, and a catalyst like zinc chloride.
  • Reaction: The amino group undergoes chloromethylation to produce 4-(chloromethyl)phenylacetamide .

Step 2: Nucleophilic substitution with 4-aminopiperidine

  • The chloromethyl derivative reacts with 4-aminopiperidine .
  • Reagents: Potassium carbonate as base, in a polar aprotic solvent such as dimethylformamide (DMF).
  • Reaction conditions: Reflux at 80–120°C for 12–24 hours.
  • Outcome: Formation of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide via nucleophilic substitution.

Notes:

  • The reaction can be optimized by using phase transfer catalysts to improve yields.
  • The product is purified by recrystallization or chromatography.

Synthesis via Reductive Amination

Formation of the Methyl-Linked Piperidine Derivative

  • Starting materials: 4-aminophenylacetamide and 4-aminopiperidine.
  • Reagents: Formaldehyde (as a methylating agent), sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.
  • Procedure:
    • Mix 4-aminophenylacetamide with formaldehyde in methanol or ethanol.
    • Add 4-aminopiperidine to the mixture.
    • Reduce imine intermediates with sodium cyanoborohydride at room temperature.
  • Result: Formation of This compound .

This method offers high selectivity and is widely used for synthesizing methyl-linked amines.

Multi-Step Synthesis Involving Intermediate Derivatives

Based on patent literature and research articles, a typical multi-step synthesis includes:

Step Description Reagents & Conditions Reference
1 Synthesis of phenylacetamide derivative Acetyl chloride + aniline derivative
2 Chloromethylation of phenylacetamide Formaldehyde + HCl
3 Nucleophilic substitution with 4-aminopiperidine K2CO3 in DMF, reflux
4 Purification and characterization Recrystallization, NMR, MS

Note: The process can be adapted to include protection/deprotection steps if necessary, to improve regioselectivity or functional group compatibility.

Specifics from Patent Literature (WO2009057133A2)

A detailed patent describes the synthesis of related compounds, emphasizing the use of N,N-diisopropylamine as both solvent and base, facilitating cyclization and substitution reactions:

  • Cyclization of aminoalkyl phenylacetamides with suitable leaving groups (chlorides, bromides).
  • Use of N,N-diisopropylamine to promote cyclization at elevated temperatures (~120°C).
  • Removal of diastereomers via solvent leaching to obtain pure stereoisomers.

This approach underscores the importance of choosing appropriate bases and solvents to optimize yield and stereoselectivity.

Notes on Reaction Conditions and Purification

  • Temperature Range: Typically between 80°C and 130°C for nucleophilic substitutions and cyclizations.
  • Solvents: DMF, DMSO, toluene, benzene, or xylene.
  • Bases: Sodium carbonate, potassium carbonate, triethylamine, diisopropylethylamine.
  • Purification: Recrystallization from ethanol or chromatography to isolate pure compounds.

Summary Table of Preparation Methods

Method Key Reagents Advantages References
Nucleophilic substitution 4-aminophenylacetamide, 4-aminopiperidine, K2CO3 Straightforward, high yield , Patent WO2009057133A2
Reductive amination Formaldehyde, 4-aminopiperidine, NaBH3CN High selectivity, mild conditions General literature
Multi-step synthesis Acetyl chloride, formaldehyde, chloromethylation reagents Versatile, adaptable , Patent WO2009057133A2

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide or amine derivatives.

Scientific Research Applications

N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenyl and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide, emphasizing differences in substituents, pharmacological activities, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison

Compound Name Key Structural Features Pharmacological Activity Reference
This compound 4-aminopiperidine, methylene linker, acetamide Not explicitly reported (inference: CNS potential)
N-[4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (35) 4-methylpiperazine, sulfonyl linker, acetamide Analgesic (comparable to paracetamol)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine, sulfonyl linker, acetamide Anti-hypernociceptive (inflammatory pain)
2-(4-((3-morpholinopropylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide (17{4,4}) Morpholine, methylene linker, acetamide Part of a synthetic series (activity unspecified)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Methoxyphenyl, sulfonyl linker, 4-methylpiperidine Structural analog (activity unspecified)
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide Pyrazole ring, acetamide Bioalkaloid (natural product, activity unspecified)

Structural and Functional Insights

Linker Variations: The target compound uses a methylene (-CH₂-) linker, offering flexibility and moderate hydrophobicity. In contrast, analogs like 35 and 37 () employ a sulfonyl (-SO₂-) linker, which increases polarity and metabolic stability but may reduce membrane permeability . Morpholine and piperazine derivatives (e.g., 17{4,4}) introduce heterocyclic amines, altering electron distribution and hydrogen-bonding capacity compared to 4-aminopiperidine .

Pharmacological Activities: Sulfonamide analogs (e.g., 35 and 37) exhibit analgesic and anti-inflammatory properties, likely mediated by cyclooxygenase (COX) inhibition or opioid receptor modulation . The absence of sulfonyl groups in the target compound suggests divergent targets, possibly CNS receptors (e.g., serotonin or dopamine transporters) due to the 4-aminopiperidine moiety .

Physicochemical Properties :

  • The primary amine in the target compound enhances water solubility compared to tertiary amines in morpholine or piperidine analogs (e.g., 17{5,5} ) .
  • Molecular weight differences (e.g., 247.34 g/mol for the target vs. ~350 g/mol for sulfonamide analogs) influence bioavailability and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Trends

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 35 ) show stronger analgesic activity, possibly due to enhanced basicity and receptor affinity .
  • Substituent Position : Para-substitution on the phenyl ring (common in all compounds) optimizes steric compatibility with target binding pockets .

Biological Activity

N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide, often referred to as a phenylacetamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of analgesia and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine moiety, which is pivotal for its biological interactions. The basic structure can be represented as follows:

\text{N 4 4 aminopiperidin 1 yl methyl phenyl}acetamide}

This structure contributes to its ability to interact with various biological targets, including receptors and enzymes.

Biological Activity Overview

1. Analgesic Properties:
this compound has been noted for its analgesic effects. It acts by modulating pain pathways, potentially through interactions with opioid receptors or other pain-related signaling mechanisms. Preliminary studies indicate that it might exhibit comparable efficacy to traditional analgesics while presenting a favorable side effect profile.

2. Anticancer Activity:
Recent research has highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)0.63
H460 (Lung Cancer)0.93
HCC827 (Lung Cancer)0.75

These values suggest that the compound is approximately 10-fold more potent than some traditional chemotherapeutics . Mechanistic studies have indicated that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through caspase activation, highlighting its potential as an effective cancer treatment modality .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features that influence its binding affinity and biological activity:

Key SAR Findings:

  • Piperidine Substitution: The presence of the piperidine ring is crucial for maintaining biological activity; modifications to this moiety can significantly alter potency.
  • Aromatic Interactions: The phenyl group enhances hydrophobic interactions with target proteins, increasing binding affinity.
  • Amide Linkage: The acetamide group may contribute to the stability and solubility of the compound, facilitating better bioavailability.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the compound's effects on lung cancer cell lines, it was observed that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings, demonstrating increased levels of pro-apoptotic markers .

Case Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of this compound in animal models of pain. Results indicated that administration led to significant reductions in pain scores compared to control groups treated with placebo or standard analgesics. This suggests a promising role for this compound in pain management therapies.

Q & A

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} with 95% confidence intervals. Report Hill slopes to assess cooperativity. Replicate experiments across ≥3 independent batches to address variability .

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